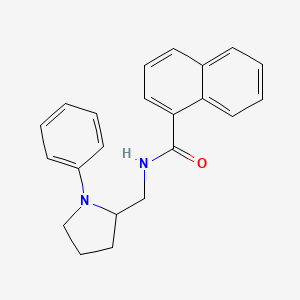

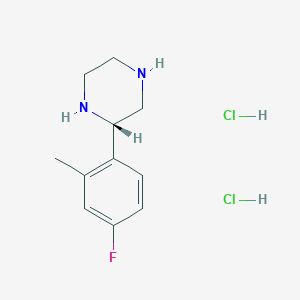

![molecular formula C18H14N4OS3 B2545460 2-(苯并[d]噻唑-2-基硫代)-N-(5-(邻甲苯基)-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 394230-84-3](/img/structure/B2545460.png)

2-(苯并[d]噻唑-2-基硫代)-N-(5-(邻甲苯基)-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a heterocyclic compound that is part of a broader class of benzo[d]thiazol-2-yl derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties, particularly as antibacterial agents. The benzo[d]thiazol moiety is a common feature in these molecules, which is known for its biological activity .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is reacted with chloroacetyl chloride, followed by further reactions with other reagents such as hydrazine hydrate and various other reactants depending on the desired final structure. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, 4,7-dichloroquinoline is used as one of the reactants . Another study reports the synthesis of derivatives by treating 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with acetylacetone to afford various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives is characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, chemical shifts, and the overall three-dimensional arrangement of atoms within the molecule. X-ray crystallographic investigations, in particular, contribute significantly to the crystallographic database of heterocyclic compounds and help in understanding the structural aspects of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazol-2-yl derivatives can be inferred from their interactions with various reagents during the synthesis process. The presence of reactive sites such as the thiazole nitrogen and the acetamide group allows for subsequent chemical modifications and the formation of novel compounds with potential biological activities. The reactivity is also influenced by the substituents present on the benzo[d]thiazol ring and the rest of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl derivatives are determined through a combination of spectroscopic and thermal analysis methods. Techniques such as FTIR, UV-Vis spectroscopy, and TG/DTA thermal analysis provide insights into the vibrational modes, electronic transitions, and thermal stability of these compounds. The pKa determination of related compounds indicates the acidity constants, which are important for understanding the protonation states and the behavior of these molecules in different pH environments . Theoretical calculations, such as density functional theory (DFT), complement the experimental data by predicting the molecular properties and behavior .

科学研究应用

抗菌和抗病毒活性

类似于2-(苯并[d]噻唑-2-基硫代)-N-(5-(邻甲苯基)-1,3,4-噻二唑-2-基)乙酰胺的化合物已表现出显著的抗菌和抗病毒特性。由(徐唐等人,2019年)进行的一项研究发现,带有1,3,4-噻二唑部分的苯并噻唑衍生物对烟草花叶病毒表现出良好的抗病毒活性,对各种病原体表现出抗菌活性。这突出了此类化合物作为开发高效抗病毒剂和抗菌剂的分子模板的潜力。

抗真菌和量子计算

2-溴-N-(苯磺酰基)乙酰胺衍生物对含氮亲核试剂的反应性,包括带有苯并[d]噻唑-2-基硫代基的化合物的合成,已对其抗菌活性进行了研究。(Asmaa M. Fahim & Eman H. I. Ismael,2019年)报告了良好的抗菌活性,特别是在化合物表现出高活性的菌株中,并通过计算来确认新化合物的特性来支持这一点。

杀虫性能

对合成包含噻二唑部分的创新杂环的研究,例如(A. Fadda等人,2017年),已显示出对棉铃虫等农业害虫的有效性,斜纹夜蛾。这些发现指出了在开发新型杀虫剂以保护农作物方面的潜在应用。

抗菌剂

合成与2-(苯并[d]噻唑-2-基硫代)-N-(5-(邻甲苯基)-1,3,4-噻二唑-2-基)乙酰胺结构密切相关的衍生物已显示出显着的抗菌活性。(K. Ramalingam等人,2019年)合成了此类衍生物并证明了它们作为抗菌剂的功效,表明它们在对抗细菌感染方面很有用。

结构和晶体学见解

N-(5-苄基硫代-1,3,4-噻二唑-2-基)-2-(哌啶-1-基)乙酰胺的晶体结构,由(D. Ismailova等人,2014年)研究,提供了对类似化合物中分子几何形状和相互作用的宝贵见解。该信息对于设计和合成具有增强生物活性的新衍生物至关重要。

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-8-4-5-9-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBMVWJKYUHARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

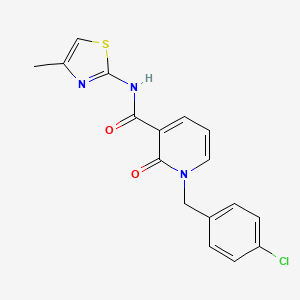

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545386.png)

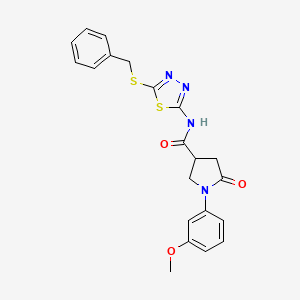

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)

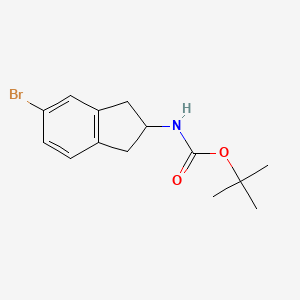

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)